2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl butanoate
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl butanoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, such as high thermal stability and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl butanoate typically involves the esterification of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol with butanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product. Additionally, the reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl butanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to catalyze the hydrolysis reaction.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would yield a fluorinated amide.
Hydrolysis: The major products are 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol and butanoic acid.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Its unique properties make it useful in the development of bio-compatible materials and drug delivery systems.
Medicine: The compound is explored for its potential in creating medical devices with low surface energy, reducing the risk of biofouling.
Industry: It is used in the production of coatings and lubricants that require high thermal stability and low friction.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl butanoate is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. This electronegativity can affect molecular targets and pathways, such as:
Hydrophobic Interactions: The compound’s low surface energy leads to strong hydrophobic interactions, making it useful in applications requiring water repellency.
Chemical Stability: The presence of fluorine atoms enhances the thermal and chemical stability of the compound, making it resistant to degradation under harsh conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- 1,2-Epoxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Heptadecafluoroundecane
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl butanoate stands out due to its specific ester functional group, which imparts unique reactivity and applications. The ester group allows for hydrolysis and other reactions that are not possible with acrylates or methacrylates. Additionally, the butanoate moiety provides distinct physical properties, such as solubility and melting point, which can be advantageous in certain applications.
Properties
CAS No. |
87925-98-2 |
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Molecular Formula |
C11H10F12O2 |
Molecular Weight |
402.18 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl butanoate |
InChI |
InChI=1S/C11H10F12O2/c1-2-3-5(24)25-4-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)6(12)13/h6H,2-4H2,1H3 |
InChI Key |
DURJDLVPQPIKER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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